

compatibility of MOPSO with various reagents and enzymes

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Compound of Interest

Compound Name: 2-Hydroxy-4-morpholinepropanesulphonic acid

Cat. No.: B1662656

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MOPSO Technical Support Center

Welcome to the technical support center for 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of MOPSO with various reagents and enzymes, and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is MOPSO and what are its primary applications?

A1: MOPSO, or 3-(N-morpholino)-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer. It is one of the "Good's" buffers, valued for its pKa of approximately 6.9 at 25°C, providing excellent buffering capacity in the physiological pH range of 6.2 to 7.6.[1][2] Its primary applications include cell culture media, protein stability studies, electrophoresis, and various biochemical and enzymatic assays.[1] MOPSO is known for its minimal interaction with biological molecules and low UV absorbance, making it suitable for spectrophotometric analyses.[3]

Q2: What is the recommended storage and handling for MOPSO powder and solutions?

A2: MOPSO powder should be stored in a cool, dry place, protected from moisture to prevent clumping and yellowing.[4] The recommended storage temperature for MOPSO solutions is 2-

8°C, with a shelf life of approximately 6 months.^[5] It is advisable to prepare solutions with purified, nuclease-free water and filter-sterilize for sensitive applications.

Q3: How does temperature affect the pH of a MOPSO buffer solution?

A3: Like most buffers, the pH of a MOPSO solution is temperature-dependent. While specific data on the $\Delta pK_a/^\circ C$ for MOPSO is not readily available in the provided search results, it is a general best practice to measure and adjust the pH of your buffer at the temperature at which you will be performing your experiment to ensure accuracy.

Q4: Can MOPSO be autoclaved?

A4: It is generally recommended to avoid autoclaving MOPSO as it may partially degrade.^[5] For sterilization, filter sterilization using a 0.22 μm filter is the preferred method.

Reagent and Enzyme Compatibility

MOPSO is generally considered to be a non-reactive and stable buffer in the presence of many common laboratory reagents and enzymes. However, some interactions have been noted.

Reagent Compatibility

Reagent	Compatibility	Notes
Divalent Cations (Ca ²⁺ , Mg ²⁺)	Compatible	MOPSO is not expected to form precipitates with calcium and magnesium ions, a common issue with phosphate buffers.[6]
Metal Ions (General)	Generally Compatible	Considered a non-complexing buffer for many metal ions.
Iron (Fe)	Incompatible	A strong interaction with iron ions has been reported.[3][7] Avoid using MOPSO in assays where free iron is a critical component or could interfere.
Nickel (Ni)	Weak Interaction	A weak interaction with nickel ions has been noted.[7] This may be a consideration for nickel-based affinity chromatography or enzyme assays involving nickel cofactors.
Reducing Agents (DTT, β-mercaptoethanol, TCEP)	Compatible	MOPSO is compatible with common reducing agents used in protein chemistry and crystallization.[8]
Common Salts (NaCl, KCl)	Compatible	MOPSO's buffering capacity is stable in the presence of common salts like sodium chloride and potassium chloride.[8]
EDTA	Compatible	No adverse interactions have been reported. The combination is often used in various buffers.

Enzyme Compatibility

MOPSO is often a suitable buffer for enzymatic reactions that require a pH around neutrality. Its minimal interaction with many enzymes and substrates makes it a good choice for maintaining stable enzymatic activity.

Enzyme/Protein	Compatibility	Notes
endo- α -D-mannosidase	Favorable	Higher activity of this enzyme was observed in MOPSO and MES buffers at pH 7.0 compared to HEPES, HEPPS, or Tris buffers, where activity was significantly reduced or eliminated.
Bovine Serum Albumin (BSA)	Favorable	MOPSO has been shown to interact with the peptide backbone of BSA, leading to stabilization of the protein against thermal denaturation. [1] [9]
General Enzymes	Generally Compatible	Due to its pKa of ~6.9, MOPSO is well-suited for a wide range of enzyme assays that function optimally at or near physiological pH. [2]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Unexpected Enzyme Inhibition or Altered Activity	Metal Ion Chelation: Although generally non-complexing, a previously uncharacterized weak interaction with a critical metal cofactor for your enzyme could be occurring. The known strong interaction with iron could also be a factor.	<ul style="list-style-type: none">- If your enzyme requires a specific metal cofactor, consider using a different buffer known to be inert to that ion.- If iron contamination is a possibility in your reagents, treat solutions with a chelating resin or use high-purity reagents.
Precipitate Formation in Buffer	Interaction with a specific reagent: While MOPSO is compatible with many reagents, an unforeseen reaction with a proprietary compound or a less common additive might occur.	<ul style="list-style-type: none">- Prepare fresh solutions of all components to rule out contamination or degradation.- Test the solubility of each component individually in the MOPSO buffer.- Consider an alternative "Good's" buffer with a similar pKa range, such as MOPS or HEPES, to see if the issue persists.
Inconsistent Experimental Results	pH Fluctuation: The pH of the buffer was not adjusted at the experimental temperature, or the buffer has degraded over time.	<ul style="list-style-type: none">- Always calibrate your pH meter before use.- Adjust the final pH of your MOPSO buffer at the temperature you will be conducting your experiment.- Prepare fresh buffer solutions regularly, especially for long-term or sensitive experiments. The recommended shelf life for MOPSO solutions is about 6 months when stored at 2-8°C. [5]
Assay Interference	Buffer Concentration: The concentration of MOPSO may be interfering with the assay,	<ul style="list-style-type: none">- Optimize the buffer concentration. While 20-50 mM is common, some assays may

for example, by altering ionic strength.

require lower or higher concentrations.

Experimental Protocols

While specific, detailed protocols for individual experiments using MOPSO are vast and varied, the following provides a general protocol for preparing a MOPSO buffer solution.

Preparation of a 0.5 M MOPSO Stock Solution (pH 6.9)

Materials:

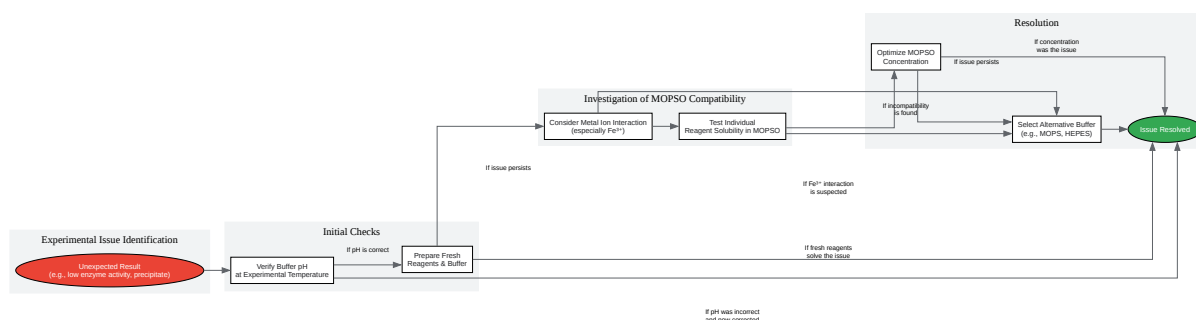
- MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid) powder
- High-purity, nuclease-free water
- 10 N Sodium Hydroxide (NaOH) solution
- Calibrated pH meter
- Stir plate and stir bar
- Graduated cylinder and beaker
- 0.22 μm filter sterilization unit

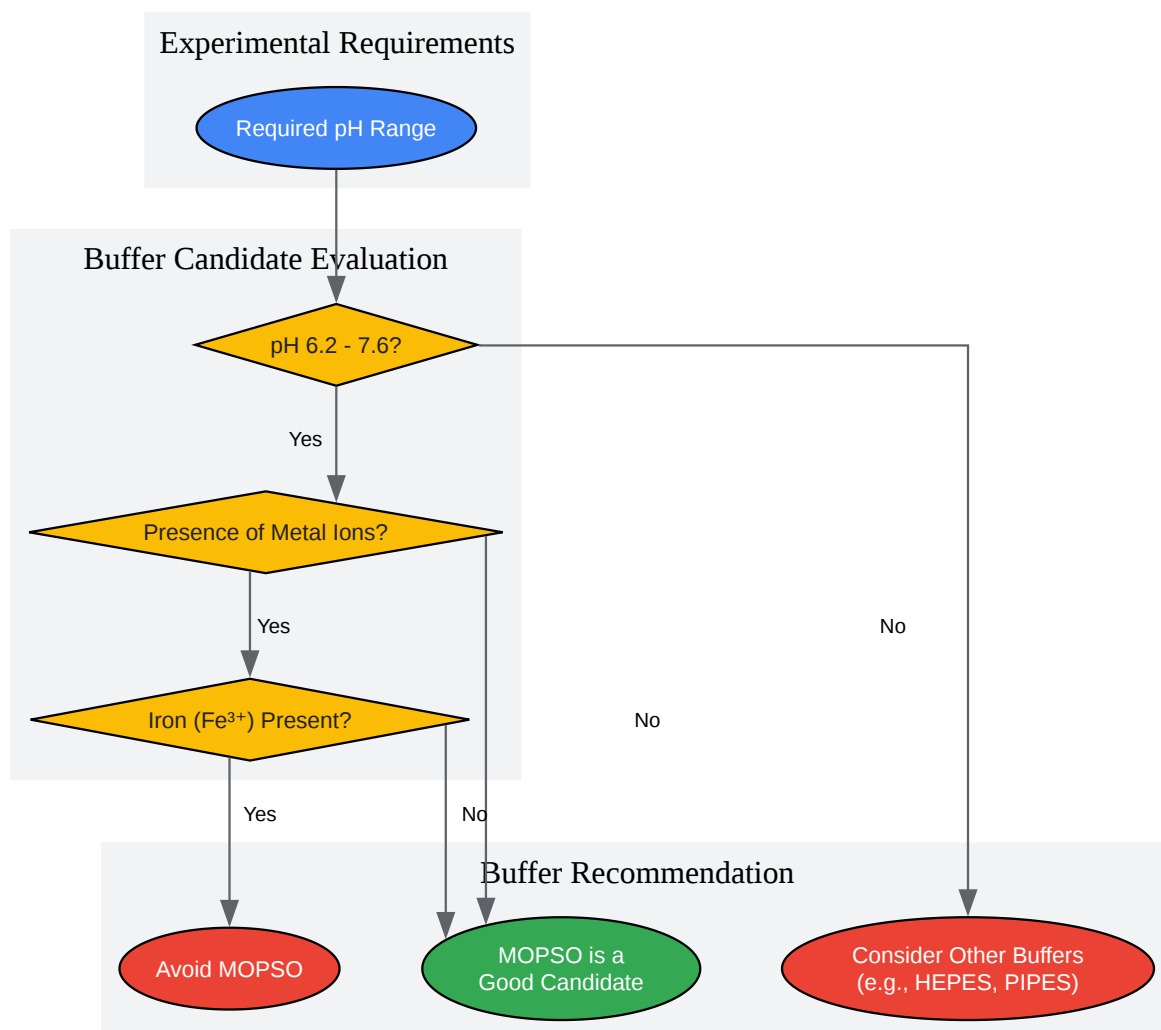
Procedure:

- In a beaker, dissolve the appropriate amount of MOPSO powder in approximately 80% of the final desired volume of high-purity water. For a 1 L solution, start with 800 mL of water.
- Place the beaker on a stir plate and add a stir bar to facilitate dissolution.
- Once the MOPSO is fully dissolved, place the pH probe into the solution.
- Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding NaOH until the desired pH of 6.9 is reached and stable.

- Transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume.
- For sterile applications, pass the buffer through a 0.22 μm filter.
- Store the solution at 2-8°C.

Visualizations





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